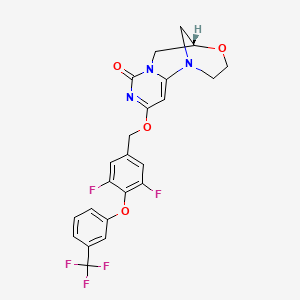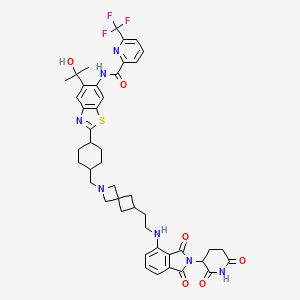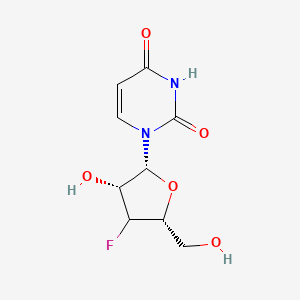
1-(3-Deoxy-3-fluoro-|A-D-xylofuranosyl)-2,4(1H,3H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Deoxy-3-fluoro-|A-D-xylofuranosyl)-2,4(1H,3H)-pyrimidinedione is a synthetic nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine due to their ability to interfere with nucleic acid synthesis and function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Deoxy-3-fluoro-|A-D-xylofuranosyl)-2,4(1H,3H)-pyrimidinedione typically involves multiple steps, starting from a suitable sugar derivative and a pyrimidine base. The key steps may include:
Glycosylation: The attachment of the sugar moiety to the pyrimidine base.
Fluorination: Introduction of the fluorine atom at the 3-position of the sugar.
Deoxygenation: Removal of the hydroxyl group to form the deoxy derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions that are scalable and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Deoxy-3-fluoro-|A-D-xylofuranosyl)-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives.
Reduction: Reduction of the pyrimidine ring.
Substitution: Substitution reactions at the fluorine or other positions.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce different functional groups.
Aplicaciones Científicas De Investigación
1-(3-Deoxy-3-fluoro-|A-D-xylofuranosyl)-2,4(1H,3H)-pyrimidinedione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on nucleic acid synthesis and function.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Used in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(3-Deoxy-3-fluoro-|A-D-xylofuranosyl)-2,4(1H,3H)-pyrimidinedione involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. This may lead to the inhibition of viral replication or the induction of cell death in cancer cells. The molecular targets and pathways involved include DNA polymerases and other enzymes involved in nucleic acid metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other nucleoside analogs such as:
2’-Deoxy-2’-fluoro-β-D-arabinofuranosyl-5-iodouracil: Another fluorinated nucleoside analog.
2’-Deoxy-2’-fluoro-β-D-arabinofuranosylcytosine: A cytosine analog with similar properties.
Uniqueness
1-(3-Deoxy-3-fluoro-|A-D-xylofuranosyl)-2,4(1H,3H)-pyrimidinedione is unique due to its specific structure, which may confer distinct biological activities and chemical properties compared to other nucleoside analogs.
Propiedades
Fórmula molecular |
C9H11FN2O5 |
|---|---|
Peso molecular |
246.19 g/mol |
Nombre IUPAC |
1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O5/c10-6-4(3-13)17-8(7(6)15)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6?,7+,8-/m1/s1 |
Clave InChI |
FVBOTRDLABQYMI-PDVZPSIWSA-N |
SMILES isomérico |
C1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)F)O |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12407914.png)
![4-[5-(4-Fluoroanilino)thiophen-2-yl]benzene-1,3-diol](/img/structure/B12407944.png)
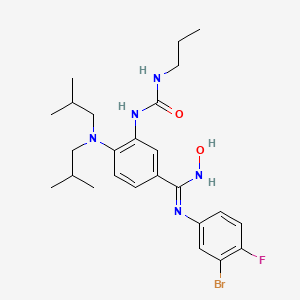
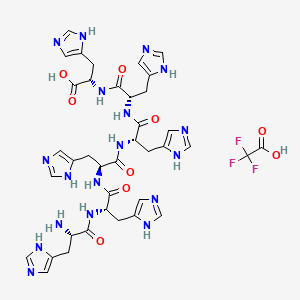
![(1S,3E,5S,6R,7E,9S,11E,13S,16S,17R,18S)-5,6-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,14-tetraene-2,20-dione](/img/structure/B12407957.png)
![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12407964.png)
![2-[(4-Aminophenyl)sulfonyl-[4-[(2-azanyl-2-oxidanylidene-ethyl)-(4-methoxyphenyl)sulfonyl-amino]naphthalen-1-yl]amino]ethanamide](/img/structure/B12407972.png)
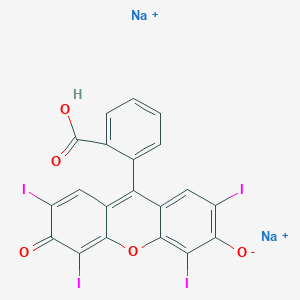

![cyclo[Ala-D-Ala-N(Me)Leu-Leu-N(Me)Val-N(Me)Bmt(E)-Thr-D-N(Me)Ala-N(Me)Thr(Me)-Leu-N(Me)Leu]](/img/structure/B12407982.png)
![10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol](/img/structure/B12407983.png)
